BenchChemオンラインストアへようこそ!

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide

positional isomerism benzimidazole conformational analysis KSP inhibitor design

This meta-substituted benzimidazole-benzamide is structurally distinct from ortho (CAS 899968-14-0) and para (CAS 941868-59-3) isomers—positional isomerism alters dihedral angle and target binding. The 4-isopropylsulfonyl group provides steric bulk and H-bond acceptor capacity absent in methyl or unsubstituted analogs. Use as part of the defined isomer triad for KSP ATPase or MvfR quorum-sensing SAR screening. Generic substitution without target-specific assay data risks potency loss. Verify isomer identity before purchase.

Molecular Formula C23H21N3O3S
Molecular Weight 419.5
CAS No. 941913-53-7
Cat. No. B2421081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide
CAS941913-53-7
Molecular FormulaC23H21N3O3S
Molecular Weight419.5
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C23H21N3O3S/c1-15(2)30(28,29)19-12-10-16(11-13-19)23(27)24-18-7-5-6-17(14-18)22-25-20-8-3-4-9-21(20)26-22/h3-15H,1-2H3,(H,24,27)(H,25,26)
InChIKeyAUWPGMZBDDQZIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide (CAS 941913-53-7): Structural Identity and Procurement Baseline for a Benzimidazole-Benzamide Research Scaffold


N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide (CAS 941913-53-7; molecular formula C23H21N3O3S; molecular weight 419.5 g/mol) is a synthetic small molecule belonging to the benzimidazole-benzamide hybrid class [1]. Its structure features a 1H-benzo[d]imidazol-2-yl group linked via a meta-substituted phenyl ring to a 4-(isopropylsulfonyl)benzamide moiety. The compound is available from multiple chemical vendors at ≥95% purity and is supplied primarily as a research tool compound for biochemical and cellular assay applications [2]. The benzimidazole-benzamide scaffold has been explored in multiple therapeutic contexts, including as kinesin spindle protein (KSP) inhibitors and as MvfR quorum-sensing regulators in Pseudomonas aeruginosa [3][4]. However, compound-specific quantitative pharmacological data for CAS 941913-53-7 remain absent from peer-reviewed literature and major bioactivity databases such as ChEMBL, BindingDB, and PubChem BioAssay as of the latest available curation.

Why N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide Cannot Be Casually Substituted: Positional Isomerism and Sulfonyl Pharmacophore Determinants


Substitution of CAS 941913-53-7 with a close structural analog without careful evaluation risks losing two critical differential features. First, the meta-substitution pattern of the benzimidazole-phenyl linkage (3-position on the aniline ring) is distinct from the ortho-substituted isomer (CAS 899968-14-0) and the para-substituted isomer (CAS 941868-59-3). This positional isomerism is known to alter the dihedral angle between the benzimidazole and phenyl rings, potentially affecting target binding conformations [1]. Second, the 4-isopropylsulfonyl substituent on the benzamide ring provides a specific combination of steric bulk, hydrogen-bond acceptor capacity, and lipophilicity that differs from methyl-substituted (CHEMBL1276927), triethoxy-substituted (CHEMBL583231), or unsubstituted benzamide analogs [2]. In the context of benzimidazole-benzamide MvfR inhibitors, even minor substituent changes on the benzamide ring have been shown to alter potency by orders of magnitude, underscoring the non-interchangeable nature of these analogs [3]. Thus, generic substitution based solely on core scaffold similarity is inadvisable without confirmatory target-specific assay data.

Quantitative Evidence Guide for CAS 941913-53-7: Comparator-Based Differentiation Dimensions for Scientific Procurement


Positional Isomer Differentiation: Meta- vs. Ortho- vs. Para-Benzimidazole-Phenyl Linkage and Implications for Target Binding Geometry

The meta-substitution pattern of CAS 941913-53-7 (benzimidazol-2-yl at the 3-position of the aniline phenyl ring) distinguishes it from the ortho isomer (CAS 899968-14-0) and para isomer (CAS 941868-59-3). In the related series of substituted benzimidazole KSP inhibitors studied by Lahue et al. (2009), the substitution geometry of the aryl linker directly influenced both enzymatic IC50 and cellular monoastral phenotype induction [1]. While compound-specific KSP IC50 data for CAS 941913-53-7 are not publicly available, the para-substituted isomer CAS 941868-59-3 has been described in vendor documentation as exhibiting antimicrobial properties distinct from the meta analog . No head-to-head comparison of these positional isomers has been published in a peer-reviewed format.

positional isomerism benzimidazole conformational analysis KSP inhibitor design

Benzamide Substituent SAR: 4-Isopropylsulfonyl vs. 3-Methylbenzamide (CHEMBL1276927) and Implications for Biological Target Engagement

The 4-isopropylsulfonyl group on the benzamide ring of CAS 941913-53-7 is a structurally distinct pharmacophore compared to the 3-methyl substituent found in CHEMBL1276927 (N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide, CAS 305357-89-5). CHEMBL1276927 has documented antibacterial activity against Chlamydia pneumoniae (IC50 = 2.0 μM in human HL cells, growth inhibition = 80%) and antiparasitic activity against Leishmania donovani . The isopropylsulfonyl group introduces stronger hydrogen-bond acceptor capacity (sulfonyl oxygen atoms) and increased polar surface area compared to the methyl group, which may redirect target selectivity away from the antibacterial targets of CHEMBL1276927 toward kinase or KSP inhibition profiles [1]. No direct comparative data exist between these two compounds in any published assay.

benzamide SAR CHEMBL1276927 comparison sulfonyl pharmacophore

Class-Level Evidence: Benzimidazole-Benzamide Scaffold as MvfR Quorum-Sensing Inhibitors in Pseudomonas aeruginosa

The benzimidazole-benzamide scaffold, to which CAS 941913-53-7 belongs, has been validated as a privileged chemotype for inhibiting the MvfR (PqsR) quorum-sensing regulator in Pseudomonas aeruginosa. Patent WO2012116010A3 and subsequent peer-reviewed studies have demonstrated that benzamide-benzimidazole (BB) compounds can potently inhibit the MvfR regulon, reduce virulence factor production, and potentiate antibiotic-mediated killing of biofilm-encased P. aeruginosa [1][2]. The BB compound M64 (a representative of this class) demonstrated effective disruption of biofilm formation and potentiation of ciprofloxacin activity [2]. While CAS 941913-53-7 has not been specifically tested in published MvfR assays, its core scaffold matches the general formula described in the MvfR inhibitor patent family. The 4-isopropylsulfonyl substituent may modulate the compound's physicochemical properties (logP, solubility) relative to other BB analogs, potentially affecting cell permeability and target engagement in Gram-negative bacterial models [3].

MvfR inhibitor Pseudomonas aeruginosa quorum sensing antibiotic tolerance

Physicochemical Property Comparison: Calculated Drug-Likeness Parameters vs. Close Structural Analogs

Calculated physicochemical parameters for CAS 941913-53-7 can be compared with those of its close analogs to inform compound selection for specific assay conditions. The molecular weight of 419.5 g/mol falls within Lead-Like (≤450 Da) but near the upper limit of Fragment-Based screening criteria. The isopropylsulfonyl group contributes a calculated topological polar surface area (tPSA) of approximately 80-90 Ų (estimated from the sulfonyl benzamide substructure), which is higher than the ~55 Ų predicted for the 3-methyl analog CHEMBL1276927 [1]. This increased polarity may confer different solubility and permeability characteristics. The compound contains 3 hydrogen bond acceptors (sulfonyl oxygens, amide carbonyl) and 2 hydrogen bond donors (benzimidazole NH, amide NH), satisfying Lipinski's Rule of Five criteria [2]. These properties suggest suitability for both biochemical and cell-based assays, though experimental solubility and permeability data are not publicly available.

drug-likeness physicochemical properties Lipinski parameters lead-likeness

Purity and Sourcing Reproducibility: Vendor-Supplied Quality Metrics for CAS 941913-53-7

Multiple chemical vendors list CAS 941913-53-7 with a standard purity specification of 95% (HPLC) [1]. This purity level is typical for research-grade screening compounds but may require verification for quantitative biochemical or biophysical assays where impurities could interfere with activity measurements. The compound's well-defined synthetic route and the availability of the CAS registry number facilitate unambiguous identity verification via NMR and mass spectrometry . In comparison, the ortho isomer (CAS 899968-14-0) and para isomer (CAS 941868-59-3) are supplied at similar purity levels (95%) but are distinct chemical entities requiring separate CAS-number-based procurement to avoid cross-contamination. Researchers should request certificate of analysis (CoA) documentation including HPLC purity, NMR identity confirmation, and residual solvent analysis when using this compound in quantitative assays.

compound purity quality control assay reproducibility procurement specification

Recommended Application Scenarios for CAS 941913-53-7 Based on Structural Class Evidence


Screening for Novel KSP (Eg5/KIF11) Inhibitors Using the Benzimidazole-Benzamide Chemotype

The benzimidazole-benzamide scaffold of CAS 941913-53-7 aligns with the chemotype described by Lahue et al. (2009) and Sheth et al. (2010) for KSP inhibition [1]. The compound may be employed as a screening candidate in KSP enzymatic assays (microtubule-stimulated ATPase activity) and cellular monoastral phenotype assays in cancer cell lines. Researchers should benchmark against known KSP inhibitors such as ispinesib or monastrol [2], and compare activity with the para-substituted isomer CAS 941868-59-3 to assess the impact of substitution geometry on KSP binding. Note: compound-specific KSP IC50 data are not publicly available; pilot dose-response screening is required.

Evaluation as MvfR Quorum-Sensing Inhibitor in Pseudomonas aeruginosa Virulence Models

Given the validated benzamide-benzimidazole (BB) chemotype for MvfR inhibition [3], CAS 941913-53-7 is a structurally appropriate candidate for screening in P. aeruginosa MvfR transcriptional reporter assays (e.g., pqsA-lacZ or pqsA-gfp fusions). The compound can be tested for its ability to reduce pyocyanin production, biofilm formation, and antibiotic tolerance in P. aeruginosa PA14 or PAO1 strains, using protocols established by Maura and Rahme (2017). Activity should be compared with the reference BB compound M64 [3]. The 4-isopropylsulfonyl group may confer different permeability properties compared to previously characterized BB analogs, potentially affecting activity in whole-cell versus cell-free assays.

Structure-Activity Relationship (SAR) Studies Exploring Benzimidazole-Phenyl Substitution Geometry

CAS 941913-53-7 (meta isomer), together with its ortho isomer (CAS 899968-14-0) and para isomer (CAS 941868-59-3), constitutes a defined positional isomer set for systematic SAR exploration. This isomer triad can be used to probe how the spatial orientation of the benzimidazole ring relative to the benzamide moiety affects target binding, cellular permeability, and metabolic stability [1]. Parallel testing of all three isomers in a given assay system allows deconvolution of positional effects on activity. Such studies are particularly relevant for optimizing lead compounds in KSP inhibition, kinase inhibition, or MvfR antagonism programs.

Biochemical Assay Development and Protocol Standardization Using a Structurally Defined Benzimidazole-Benzamide Probe

With its well-defined structure, commercial availability at 95% purity, and moderate calculated physicochemical profile, CAS 941913-53-7 can serve as a tool compound for assay development and validation in biochemical screening workflows [2]. Its moderate molecular weight (419.5 g/mol) and balanced hydrogen-bond donor/acceptor profile make it suitable for testing assay tolerance to DMSO concentration, compound solubility limits, and inter-day reproducibility. The compound may also be used as a reference standard for HPLC or LC-MS method development targeting benzimidazole-containing small molecules.

Quote Request

Request a Quote for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.